Caerin-4.2
Description
Caerin-4.2 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of the Australian tree frog Litoria chloris. It belongs to the caerin family of peptides, characterized by their α-helical structures and broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses . The peptide typically consists of 21 amino acid residues, with a molecular weight of approximately 2.4 kDa. Its mechanism of action involves disrupting microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GLWQKIKSAAGDLASGIVEAIKS |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Caerin-4.2 shares structural homology with other α-helical AMPs, including Magainin-2 (from Xenopus laevis) and LL-37 (human cathelicidin). Key similarities and differences are outlined below:
Table 1: Structural and Functional Comparison of this compound with Magainin-2 and LL-37
| Property | This compound | Magainin-2 | LL-37 |
|---|---|---|---|
| Source | Litoria chloris | Xenopus laevis | Human |
| Length (residues) | 21 | 23 | 37 |
| Net Charge | +4 | +3 | +6 |
| Helicity (%) | 85–90 | 70–75 | 60–65 |
| Antimicrobial Activity | Gram-negative: MIC 2–4 µM Gram-positive: MIC 4–8 µM |
Gram-negative: MIC 4–8 µM Gram-positive: MIC 8–16 µM |
Broad-spectrum MIC 1–10 µM |
| Cytotoxicity | Low (HC50 > 100 µM) | Moderate (HC50 ~50 µM) | High (HC50 ~20 µM) |
| Key Residues | Gly¹, Leu⁸, Lys¹⁵ | Gly³, Ile¹⁵, Lys²⁰ | Phe⁶, Arg²³, Leu³¹ |
Key Findings :
Comparison with Functionally Similar Compounds
This compound is functionally analogous to Melittin (bee venom) and Polymyxin B (bacterial origin), though their structural motifs differ.
Table 2: Functional Comparison with Melittin and Polymyxin B
| Property | This compound | Melittin | Polymyxin B |
|---|---|---|---|
| Structure | α-helical | α-helical | Cyclic lipopeptide |
| Target | Microbial membranes | Microbial/host membranes | Lipid A (Gram-negative) |
| Resistance Mechanisms | Rare | Common (e.g., altered membrane charge) | Widespread (e.g., mcr-1 gene) |
| Therapeutic Use | Preclinical | Limited (toxicity) | Clinical (last-resort antibiotic) |
| Synergy with Antibiotics | Yes (β-lactams) | No | Yes (carbapenems) |
Key Findings :
- This compound’s selectivity for microbial membranes reduces off-target effects, unlike Melittin, which lyses eukaryotic cells at similar concentrations .
- Polymyxin B targets lipid A specifically, whereas this compound employs a nonspecific membrane-disruptive mechanism, reducing the likelihood of resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
